Cas no 68985-96-6 ((1S,3R,4aR,6R,6aS,6bR,7aR,9R,9aS,11aR,11bS)-9-furan-3-yl-1,6,14-trihydroxy-4,6a,9a-trimethyl-11-oxotetradecahydro-1H-4,11b-(methanooxymethano)naphtho[1',2':6,7]indeno[1,7a-b]oxiren-3-yl acetate)

(1S,3R,4aR,6R,6aS,6bR,7aR,9R,9aS,11aR,11bS)-9-furan-3-yl-1,6,14-trihydroxy-4,6a,9a-trimethyl-11-oxotetradecahydro-1H-4,11b-(methanooxymethano)naphtho[1',2':6,7]indeno[1,7a-b]oxiren-3-yl acetate structure
68985-96-6 structure
Nome do Produto:(1S,3R,4aR,6R,6aS,6bR,7aR,9R,9aS,11aR,11bS)-9-furan-3-yl-1,6,14-trihydroxy-4,6a,9a-trimethyl-11-oxotetradecahydro-1H-4,11b-(methanooxymethano)naphtho[1',2':6,7]indeno[1,7a-b]oxiren-3-yl acetate
N.o CAS:68985-96-6
MF:C28H36O9
MW:516.580049514771
CID:1731905
PubChem ID:5488498

(1S,3R,4aR,6R,6aS,6bR,7aR,9R,9aS,11aR,11bS)-9-furan-3-yl-1,6,14-trihydroxy-4,6a,9a-trimethyl-11-oxotetradecahydro-1H-4,11b-(methanooxymethano)naphtho[1',2':6,7]indeno[1,7a-b]oxiren-3-yl acetate Propriedades químicas e físicas

Nomes e Identificadores

    • (1S,3R,4aR,6R,6aS,6bR,7aR,9R,9aS,11aR,11bS)-9-furan-3-yl-1,6,14-trihydroxy-4,6a,9a-trimethyl-11-oxotetradecahydro-1H-4,11b-(methanooxymethano)naphtho[1',2':6,7]indeno[1,7a-b]oxiren-3-yl acetate
    • AMOORASTATIN
    • 24-Norchola-20,22-diene-4-carboxaldehyde, 3-(acetyloxy)-14,15:21,23-diepoxy-1,7,19-trihydroxy-4,8-dimethyl-11-oxo-, cyclic 4,19-hemiacetal, (C(R),1alpha,3alpha,4beta,5alpha,7alpha,13alpha,14beta,15beta,17alpha)-
    • 9-(Furan-3-yl)-1,6,14-trihydroxy-4,6a,9a-trimethyl-11-oxotetradecahydro-1H-4,11b-(methanooxymethano)naphtho[1',2':6,7]indeno[1,7a-b]oxiren-3-yl acetate
    • DTXSID10988744
    • 68985-96-6
    • 28R-Amoorastatin
    • Inchi: InChI=1S/C28H36O9/c1-13(29)36-20-9-19(32)27-12-35-23(33)25(20,3)17(27)8-18(31)26(4)22(27)16(30)10-24(2)15(14-5-6-34-11-14)7-21-28(24,26)37-21/h5-6,11,15,17-23,31-33H,7-10,12H2,1-4H3
    • Chave InChI: DTKVYFQSFHHKAR-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1CC(O)C23COC(O)C1(C)C2CC(O)C1(C)C3C(=O)CC2(C)C(CC3OC123)c1ccoc1

Propriedades Computadas

  • Massa Exacta: 516.23593272g/mol
  • Massa monoisotópica: 516.23593272g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 1050
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 11
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.7
  • Superfície polar topológica: 139Ų
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.